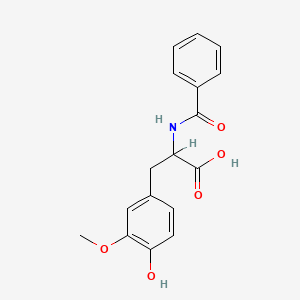

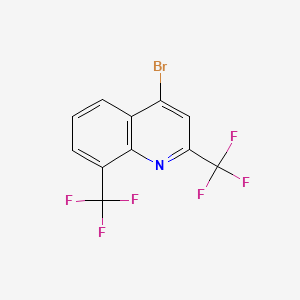

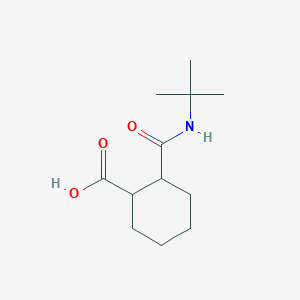

![molecular formula C7H4BrNO3S B1274531 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 29632-82-4](/img/structure/B1274531.png)

5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Descripción general

Descripción

5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazoles. It is characterized by the presence of a bromine atom and an isothiazole ring which is a heterocycle containing both sulfur and nitrogen atoms. The compound also features a 1,1-dioxide functional group, indicating the presence of two oxygen atoms in a specific oxidation state.

Synthesis Analysis

The synthesis of benzisothiazol-3(2H)-one derivatives, including those with bromine substituents, can be achieved through copper-catalyzed tandem reactions. For instance, a concise approach to various benzisothiazol-3(2H)-one derivatives has been developed by reacting o-bromobenzamide derivatives with potassium thiocyanate (KSCN) in water, which proceeds via a tandem reaction with S-C bond and S-N bond formation . Additionally, the CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder has been investigated for the synthesis of benzo[d]isothiazole, demonstrating good substrate scope and functional group tolerance .

Molecular Structure Analysis

The molecular structure of related brominated compounds has been studied through various methods. For example, the structure of 3,5-dibromo-7,7a-dimethyl-2,4-diphenyl-cis-3a,7a-dihydrobenzo[b]thiophene 1,1-dioxide was established by X-ray crystallography . Although not directly related to 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, these studies provide insights into the structural aspects of brominated heterocyclic compounds.

Chemical Reactions Analysis

Brominated heterocycles often participate in various chemical reactions due to the presence of the bromine atom, which can act as a good leaving group or be involved in further transformations. For instance, bromocyclization has been used to synthesize brominated cis-perhydrothieno[3,4-d]oxazoles and imidazoles . Moreover, the bromomethylene group in 3-(bromomethylene)isobenzofuran-1(3H)-ones, synthesized through bromocyclization of 2-alkynylbenzoic acids, can be further elaborated via palladium-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can be inferred from related compounds. Brominated heterocycles typically exhibit distinct reactivity due to the electronegative bromine atom. The presence of the 1,1-dioxide group also suggests that the compound may have specific solubility characteristics and reactivity patterns, such as susceptibility to reduction or participation in nucleophilic substitution reactions, as seen in the case of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole derivatives .

Aplicaciones Científicas De Investigación

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application : The compound is used as a quorum sensing inhibitor in Gram-negative bacteria .

- Method : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . Compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

-

Metal-Organic Frameworks (MOFs)

- Field : Materials Science

- Application : The compound is used in the synthesis of MOFs .

- Method : The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM) to estimate the morphology of the particles, powder X-ray diffraction (XRD) to confirm the crystal structure, Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .

- Results : The TIBM-Cu MOF showed excellent CO 2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g) .

-

Electrochemically-promoted Synthesis

- Field : Chemical Science

- Application : The compound is used in the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides .

- Method : The synthesis was achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . The process involved the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .

- Results : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75%, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application : The compound is used as a quorum sensing inhibitor in Gram-negative bacteria .

- Method : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . Compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

-

Electrochemically-promoted Synthesis

- Field : Chemical Science

- Application : The compound is used in the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides .

- Method : The synthesis was achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . The process involved the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .

- Results : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75%, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application : The compound is used as a quorum sensing inhibitor in Gram-negative bacteria .

- Method : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . Compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

Propiedades

IUPAC Name |

5-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQZLJNJEVYRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389663 | |

| Record name | 5-Bromo-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | |

CAS RN |

29632-82-4 | |

| Record name | 5-Bromo-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

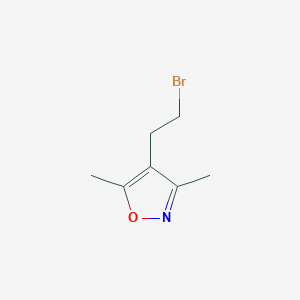

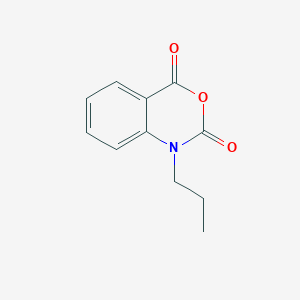

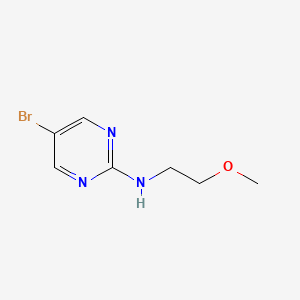

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)